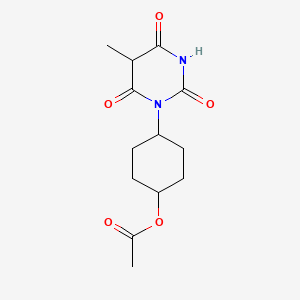
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) is a synthetic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. This particular compound is characterized by the presence of a hydroxycyclohexyl group and an acetate ester, which may influence its pharmacological properties.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxycyclohexanone and 5-methylbarbituric acid.
Formation of Intermediate: The 4-hydroxycyclohexanone is reacted with an appropriate reagent to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with acetic anhydride to form the acetate ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate ester group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as its sedative and anticonvulsant properties.
Industry: The compound may be used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved may include modulation of ion channels and neurotransmitter release.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can be compared with other barbiturates, such as phenobarbital and pentobarbital. While all these compounds share a common barbiturate core structure, the presence of different substituents, such as the hydroxycyclohexyl group and acetate ester, can influence their pharmacological properties and potency. Similar compounds include:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Known for its short-acting sedative effects.
The uniqueness of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) lies in its specific substituents, which may confer distinct pharmacological effects and potential therapeutic applications.
Propriétés
Numéro CAS |
4394-23-4 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
[4-(5-methyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C13H18N2O5/c1-7-11(17)14-13(19)15(12(7)18)9-3-5-10(6-4-9)20-8(2)16/h7,9-10H,3-6H2,1-2H3,(H,14,17,19) |
Clé InChI |
KTWAKIZSPUJCDX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
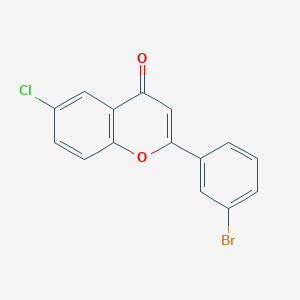
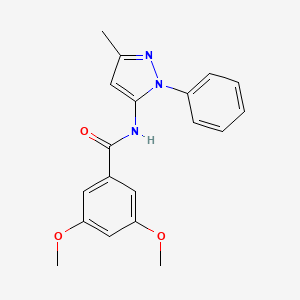
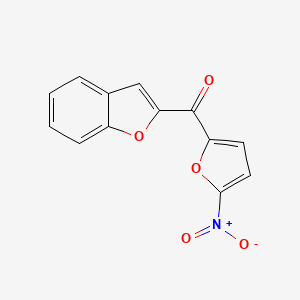
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
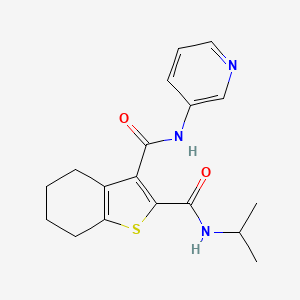
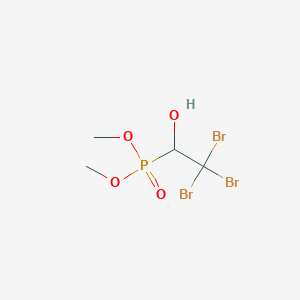
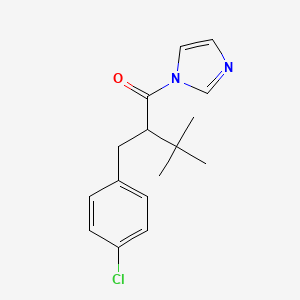
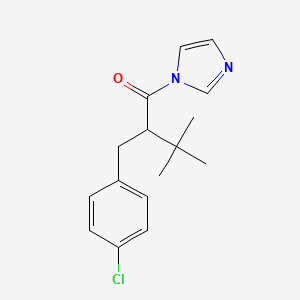

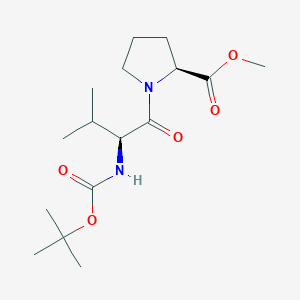
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
